molecular formula C₂₉H₄₀D₄O₆ B1159924 Hydrocortisone-d4 21-Octanoate

Hydrocortisone-d4 21-Octanoate

Cat. No.: B1159924
M. Wt: 492.68
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrocortisone-d4 21-Octanoate is a deuterated derivative of hydrocortisone, a naturally occurring glucocorticoid. The "d4" designation indicates the substitution of four hydrogen atoms with deuterium at specific positions (typically 9, 11, 12, and 12) to enhance metabolic stability and utility as an internal standard in analytical assays . The 21-octanoate ester modifies the parent compound by introducing a lipophilic octanoic acid chain at the 21-position, which may prolong its release and alter pharmacokinetic properties compared to shorter-chain esters (e.g., acetate or hemisuccinate).

Properties

Molecular Formula

C₂₉H₄₀D₄O₆

Molecular Weight

492.68

Synonyms

(11β)-11,17-Dihydroxy-21-[(1-oxooctyl)oxy]-pregn-4-ene-3,20-dione-d4;  Cortisol-d4 Octanoate;  Cortisol-d4 21-Octanoate;  Hydrocortisone-d4 Octanoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Hydrocortisone-d4 21-Octanoate and its analogs:

Compound Name Substituents Deuterium Positions Ester Group CAS Number Molecular Formula Application/Notes
This compound 21-octanoate 9,11,12,12 (inferred) Octanoate Not provided C29H42D4O6 (est.) Likely research use; enhanced lipophilicity for sustained release.
Hydrocortisone-d4 None 9,11,12,12 None 73565-87-4 C21H26D4O5 Analytical reference standard; deuterated for mass spectrometry .
Hydrocortisone 21-hemisuccinate (Na salt) 21-hemisuccinate None Hemisuccinate 125-04-2 C25H33NaO8 Water-soluble prodrug; used in injectable formulations .
Hydrocortisone 21-acetate 21-acetate None Acetate 50-04-4 C23H32O6 Topical anti-inflammatory; shorter ester chain for moderate lipophilicity .
6α-Methyl hydrocortisone-d4 21-acetate 6α-methyl, 21-acetate 4 positions Acetate 1625-11-2 C24H34O6 Bioactive research compound; combines deuteration and methylation .
Loteprednol Etabonate 17-etabonate None Etabonate 82034-46-6 C24H31ClO7 Soft glucocorticoid; metabolized rapidly to reduce systemic effects .

Analytical and Regulatory Considerations

  • Reference Standards : Hydrocortisone-d4 and its esters (e.g., 21-acetate) are certified reference materials (CRMs) for pharmaceutical impurity testing and assay validation .
  • Impurity Profiles : Compounds like Hydrocortisone 21-aldehyde (EP impurity) and 11-Deoxycortisol 21-acetate highlight the importance of ester-specific impurities in quality control .

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize Hydrocortisone-d4 21-Octanoate in experimental settings?

  • Methodological Answer : Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm the molecular structure, isotopic purity, and deuterium labeling efficiency. Chromatographic methods (e.g., HPLC or UPLC) paired with UV/Vis detection can verify compound purity. For quantification, LC-MS/MS with deuterated internal standards (e.g., hydrocortisone-d4) is recommended to minimize matrix effects .
  • Safety Note : Follow safety protocols for handling corticosteroids, including PPE (gloves, lab coat) and proper ventilation, as outlined in safety data sheets .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS protocol with multiple reaction monitoring (MRM) for specificity. For example, use transitions like m/z 363.2→121.1 for cortisol and m/z 367.2→121.1 for hydrocortisone-d4 to distinguish isotopic analogs. Ensure linearity across expected concentration ranges (e.g., 1.00–300 ng/mL) and validate precision (<15% RSD) and accuracy (85–115%) per ICH guidelines .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor degradation products via LC-MS/MS and compare against reference standards (e.g., Hydrocortisone 21-Butyrate or related impurities) to identify stability-linked metabolites. Store samples at -80°C in amber vials to prevent deuterium exchange and photodegradation .

Advanced Research Questions

Q. How can researchers address variability in deuterium labeling efficiency during synthesis of this compound?

  • Methodological Answer : Optimize deuteration using catalytic exchange reactions in deuterated solvents (e.g., D₂O or deuterated methanol). Verify labeling efficiency via mass isotopomer distribution analysis (MIDA) using HR-MS. For inconsistent labeling, employ orthogonal purification methods (e.g., preparative HPLC) to isolate the desired isotopologue .

Q. What strategies resolve discrepancies in bioanalytical data when this compound is used as an internal standard?

  • Methodological Answer : Investigate matrix effects by spiking deuterated and non-deuterated standards into blank matrices. Use post-column infusion to identify ion suppression/enhancement zones. Validate recovery rates (e.g., 97.2–108.3%) and adjust extraction protocols (e.g., solid-phase extraction with deuterated analogs) to normalize variability .
  • Statistical Approach : Apply Bland-Altman analysis to compare inter-batch reproducibility and Cochran’s Q test for heterogeneity in multi-center studies .

Q. How to design pharmacokinetic studies evaluating the metabolic fate of this compound in vivo?

  • Methodological Answer : Use a crossover study design with radiolabeled (³H/¹⁴C) or stable isotope tracers to track absorption, distribution, and excretion. Pair LC-MS/MS with radiometric detection to differentiate parent compounds from metabolites (e.g., 6β-hydroxyhydrocortisone). Include negative controls (non-deuterated hydrocortisone) to assess isotopic interference .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer :

  • Chemical Controls : Use pharmacopeial reference standards (e.g., USP Hydrocortisone Acetate) for method calibration .
  • Biological Controls : Include CYP3A4 inhibitors (e.g., ketoconazole) in metabolic assays to confirm enzyme-specific pathways .
  • Data Controls : Adopt PRISMA guidelines for systematic literature reviews to mitigate bias in data synthesis .

Q. How can researchers optimize synthetic routes for this compound to improve yield and isotopic purity?

  • Methodological Answer : Employ regioselective acylation at the C21 position using octanoyl chloride in anhydrous pyridine. Monitor reaction progress via TLC or inline IR spectroscopy. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate isotopic integrity using deuterium NMR (²H-NMR) .

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